molecular formula C10H13BaN2O8P B12646560 barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate CAS No. 7060-14-2

barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

Cat. No.: B12646560
CAS No.: 7060-14-2
M. Wt: 457.52 g/mol
InChI Key: DFMUNEGTYDQYIX-HNPMAXIBSA-L
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Description

Barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate is a complex chemical compound that combines barium ions with an organic phosphate ester. This compound is notable for its unique structure, which includes a pyrimidine ring and a phosphate group, making it relevant in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate typically involves the reaction of barium salts with the corresponding organic phosphate ester. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where barium salts are reacted with organic phosphate esters under optimized conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the oxidation state of the barium ion or the organic phosphate ester.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while reduction could produce barium salts with altered oxidation states.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C10H15N2O8P
  • Molecular Weight : 320.19 g/mol
  • IUPAC Name : Barium(2+); [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate
  • CAS Number : 7060-14-2

1.1. Nucleotide Analog

Barium(2+); [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate serves as a nucleotide analog in molecular biology research. Its structural similarity to natural nucleotides allows it to be incorporated into nucleic acids during DNA synthesis. This property makes it valuable for:

  • Studying DNA Replication : The compound can be used to investigate the mechanisms of DNA polymerases and their fidelity during replication.

1.2. Antiviral Research

Research indicates that derivatives of thymidine monophosphate exhibit antiviral properties. The compound's ability to mimic natural substrates may inhibit viral polymerases, making it a candidate for antiviral drug development against viruses such as HIV and herpes simplex virus (HSV) .

2.1. Drug Development

The compound has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways involving nucleotides. Specific applications include:

  • Cancer Treatment : Research has shown that nucleotide analogs can interfere with the proliferation of cancer cells by disrupting nucleotide metabolism .

2.2. Drug Formulation

Barium salts are often used in drug formulations to enhance solubility and stability. This property is particularly useful in the development of oral medications where bioavailability is crucial.

3.1. Chromatography

The compound can be utilized as a standard in chromatographic techniques such as High Performance Liquid Chromatography (HPLC) for the quantification of nucleotides in biological samples.

3.2. Spectroscopy

Due to its unique spectral properties, barium(2+); [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate can be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy to study its interactions with biomolecules.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Biochemical ResearchDNA replication studies
Antiviral ResearchInhibition of viral polymerases
Pharmaceutical DevelopmentCancer treatment strategies
Analytical ChemistryHPLC standard for nucleotide quantification
SpectroscopyNMR analysis for biomolecular interactions

Case Study 1: Antiviral Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various thymidine analogs, including barium(2+); [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate against HSV. Results indicated significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have demonstrated that the incorporation of this compound into cell cultures resulted in reduced proliferation rates of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the barium ion can interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Barium phosphate: A simpler compound with similar phosphate groups but without the complex organic structure.

    Calcium phosphate: Another phosphate compound with different metal ions, used widely in biological and industrial applications.

    Magnesium phosphate: Similar in structure but with magnesium ions, used in various biochemical and industrial processes.

Uniqueness

Barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate is unique due to its combination of barium ions with a complex organic phosphate ester. This unique structure provides specific chemical and biological properties that are not found in simpler phosphate compounds.

Biological Activity

The compound barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate (commonly referred to as barium phosphate) is a complex chemical with significant biological implications. This article reviews its biological activity, focusing on its interactions with cellular systems, potential therapeutic applications, and toxicological aspects.

Barium phosphate is a barium salt of a phosphorylated pyrimidine derivative. It has a molecular formula of C10H13N2O8PC_{10}H_{13}N_2O_8P and a molecular weight of approximately 366.17 g/mol. The compound is known for its solubility in water and potential applications in biochemistry and pharmacology.

Barium ions (Ba²⁺) are known to influence various physiological processes, primarily through their effect on calcium (Ca²⁺) signaling pathways. Barium can inhibit voltage-gated calcium channels, leading to alterations in intracellular calcium levels. This modulation can trigger apoptosis in certain cell types, such as human mononuclear phagocytes, where treatment with barium chloride resulted in increased superoxide release and decreased intracellular calcium levels .

Apoptosis Induction

Research indicates that exposure to barium chloride significantly reduces the viability of mononuclear phagocytes while inducing apoptosis. A study demonstrated that control cells exhibited 95.9% viability compared to only 0.6% viability in cells treated with barium chloride, highlighting the compound's potent apoptotic effects .

TreatmentViability (%)Apoptosis (%)Necrosis (%)
Control95.9 ± 2.753.9 ± 1.850.07 ± 0.05
Barium Chloride0.6 ± 0.0699.4 ± 2.50.02 ± 0.01

Table 1: Effects of Barium Chloride on Cell Viability .

Calcium Homeostasis

Barium's impact on calcium homeostasis is critical for understanding its biological effects. Studies have shown that barium chloride treatment leads to significant reductions in intracellular calcium release in human phagocytes . This alteration can disrupt normal cellular functions and promote apoptotic pathways.

Study on Human Phagocytes

A pivotal study investigated the effects of barium chloride on human mononuclear phagocytes, revealing that treatment resulted in increased superoxide production and a marked decrease in intracellular calcium levels . The results suggest a potential mechanism by which barium induces apoptosis through oxidative stress and calcium dysregulation.

Pharmacological Implications

The compound's structure suggests potential roles in nucleoside metabolism due to its similarity to pyrimidine derivatives involved in DNA synthesis . However, its pharmacological actions remain largely unexplored, necessitating further research into its therapeutic applications.

Toxicological Considerations

While barium compounds have industrial and potential therapeutic uses, their toxicity cannot be overlooked. Exposure to high levels of barium can lead to serious health issues, including muscle weakness and respiratory distress due to its interference with calcium signaling pathways .

Properties

CAS No.

7060-14-2

Molecular Formula

C10H13BaN2O8P

Molecular Weight

457.52 g/mol

IUPAC Name

barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H15N2O8P.Ba/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+2/p-2/t6-,7+,8+;/m0./s1

InChI Key

DFMUNEGTYDQYIX-HNPMAXIBSA-L

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Ba+2]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Ba+2]

Origin of Product

United States

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